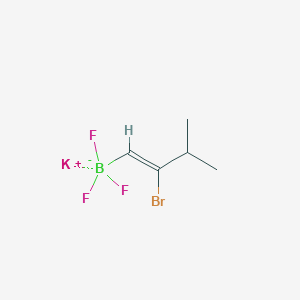

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate

概要

説明

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate likely belongs to the class of organoboron compounds, which are organic compounds containing a boron atom. Organoboron chemistry is a rich field offering many reactions of academic and commercial interest due to the unique properties of boron, which forms stable covalent bonds with carbon .

Chemical Reactions Analysis

Organoboron compounds are known for their versatility in organic synthesis. They can participate in various reactions such as hydroboration, Suzuki coupling, and conjugate addition . The specific reactions of this compound would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of organoboron compounds can vary widely. Some are stable under normal conditions, while others are reactive. Many organoboron compounds are sensitive to air and moisture .科学的研究の応用

Selective Hydrogenation for Synthesis of β-Trifluoromethylstyrenes

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate plays a pivotal role in the palladium-catalyzed selective hydrogenation process. This procedure enables the synthesis of either the (Z)- or (E)-isomer of vinylborate with high purity, further coupling with bromo- and iodoarenes to yield a variety of (Z)- or (E)-β-trifluoromethylstyrenes. This method showcases a safe synthesis path from HFC-245fa and BF3·OEt2, demonstrating its utility in organic synthesis and material science (Ramachandran & Mitsuhashi, 2015).

Alkylation and Catalytic Rearrangement in Organic Synthesis

The compound also finds application in the alkylation of sodium and potassium 3,4-methylenedioxyphenolates with 1-bromo-3-methylbut-2-ene. This process results in a variety of alkylation products, demonstrating the compound's versatility in organic synthesis. The catalytic rearrangement of the resulting ethers under specific conditions furthers the compound's utility in producing complex organic molecules with potential applications in drug development and synthesis of natural products (Piccardi et al., 1977).

Synthesis of Functionalized Organotrifluoroborates

Furthermore, this compound is integral in the synthesis of functionalized organotrifluoroborates. Through the in situ reaction of dibromomethane or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2, this method provides a novel synthetic route for the preparation of potassium organotrifluoroborates via nucleophilic substitution. This underscores the compound's significant role in the development of organotrifluoroborate-based reagents and intermediates for chemical synthesis (Molander & Ham, 2006).

Stereoselective Synthesis of Conjugated Dienes

The use of this compound in stereoselective Suzuki-Miyaura cross-coupling reactions to synthesize conjugated dienes highlights its applicability in creating complex molecular structures. This process allows for the stereospecific synthesis of (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-conjugated dienes, demonstrating the compound's utility in facilitating precise synthetic control over the stereochemistry of the products. Such capabilities are crucial for the synthesis of biologically active compounds and advanced materials (Molander & Felix, 2005).

作用機序

Safety and Hazards

将来の方向性

The field of organoboron chemistry continues to grow, with new reactions and applications being discovered regularly. Future research will likely focus on developing new synthetic methods, exploring the reactivity of organoboron compounds, and investigating their potential applications in medicine and other fields .

特性

IUPAC Name |

potassium;[(Z)-2-bromo-3-methylbut-1-enyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BBrF3.K/c1-4(2)5(7)3-6(8,9)10;/h3-4H,1-2H3;/q-1;+1/b5-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBANXFWDXPRDFR-FBZPGIPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C(C)C)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C(C)C)\Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)

![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)